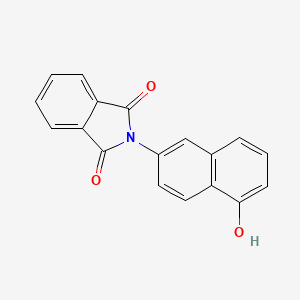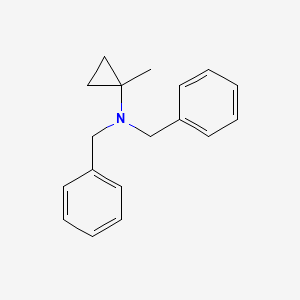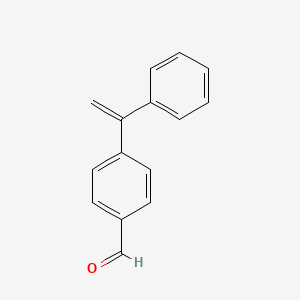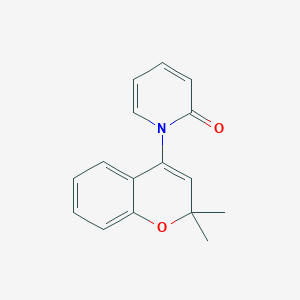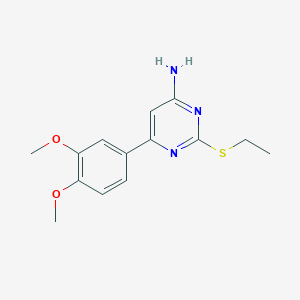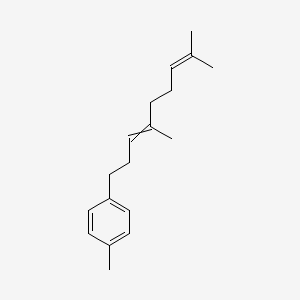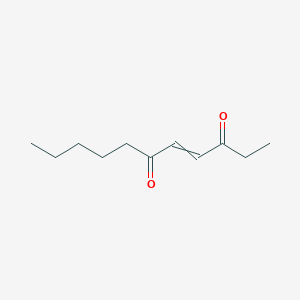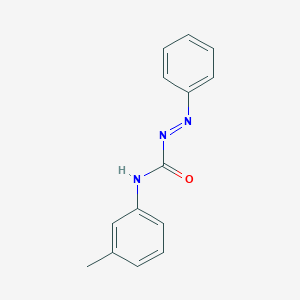
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- is a chemical compound with significant applications in various fields, including medicinal chemistry and materials science. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
The synthesis of Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and high yields . Another method involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride, followed by reduction with hydrogen to obtain the desired product .
Analyse Chemischer Reaktionen
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- can be compared with other similar compounds, such as N-(3-Amino-4-methylphenyl)benzamide. While both compounds share structural similarities, Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- has unique properties that make it more suitable for certain applications, such as higher selectivity in specific reactions and better yields in industrial production .
Vergleich Mit ähnlichen Verbindungen
- N-(3-Amino-4-methylphenyl)benzamide
- N-(4-methyl-3-nitrophenyl)benzamide
Eigenschaften
CAS-Nummer |
178913-13-8 |
|---|---|
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
1-(3-methylphenyl)-3-phenyliminourea |
InChI |
InChI=1S/C14H13N3O/c1-11-6-5-9-13(10-11)15-14(18)17-16-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,18) |
InChI-Schlüssel |
PDBOZZBIWZXNTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


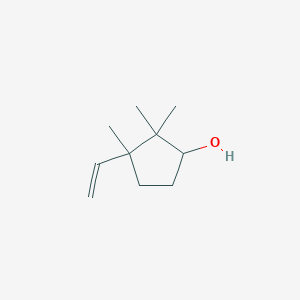
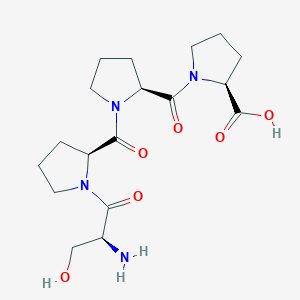
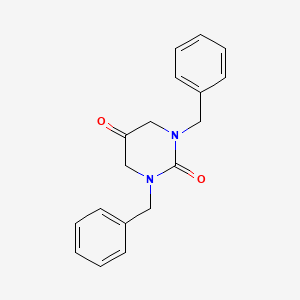

![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
